molecular formula C18H21N3O6S B2424093 N-(4-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251593-96-0

N-(4-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide

Cat. No. B2424093
CAS RN: 1251593-96-0
M. Wt: 407.44
InChI Key: SLWBXQUQAXVPTG-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative, which means it contains a functional group derived from acetic acid (CH3COOH) and ammonia (NH3). The acetamide group is attached to a 4-methoxyphenyl group and a 2-oxopyridin-1(2H)-yl group, which are both aromatic rings. The compound also contains a morpholin-4-ylsulfonyl group, which is a type of sulfonamide .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl and pyridinyl groups), an ether group (from the methoxy group), a sulfonamide group, and an amide group. These functional groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amide group might undergo hydrolysis, the aromatic rings might participate in electrophilic aromatic substitution reactions, and the sulfonamide group could potentially be involved in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and sulfonamide could enhance its solubility in polar solvents .

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of compounds related to N-(4-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide have been studied. For instance, the crystal structures of (oxothiazolidin-2-ylidene)acetamides, closely related to the compound , were analyzed and compared with related structures (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Synthesis Methods

The synthesis process of related compounds involves various reaction conditions to control reaction time and yield. For example, the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide was achieved using both conventional and microwave-assisted protocols (Virk et al., 2018).

Corrosion Inhibition

This compound has been studied for its application as a corrosion inhibitor. For example, related Mannich bases showed excellent inhibition effect on mild steel corrosion in sulfuric acid solution, suggesting similar potential for the compound (Nasser & Sathiq, 2017).

Anticancer Properties

Derivatives of compounds similar to this compound have been synthesized and evaluated for their anticancer properties. For instance, 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol demonstrated cytotoxicity against various human leukemic cell lines (Vinayak et al., 2014).

Antifungal Activity

2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which share a structural similarity, have shown broad-spectrum antifungal activities against Candida and Aspergillus species (Bardiot et al., 2015).

Metabolism Study

The metabolism of morpholinium 2- ((4- (2-methoxyphenyl)-5-(pyridin-4-yl) -4H-1,2,4-triazole-3-yl)thio) acetate, a compound similar to this compound, was studied using chromatography and mass spectrometry, providing insights into the metabolic pathways of related compounds (Varynskyi & Kaplaushenko, 2020).

Insecticidal Activity

Pyridine derivatives, similar in structure to the compound , have been shown to possess insecticidal activities. For example, certain pyridine derivatives demonstrated significant aphidicidal activities (Bakhite et al., 2014).

Neuroprotective Effects

Pyrano[3,2-c]chromene derivatives bearing a morpholine/phenylpiperazine moiety, structurally related to this compound, have been synthesized and evaluated for their neuroprotective effects, showing significant potential in this area (Sameem et al., 2017).

Future Directions

The potential applications of this compound would depend on its biological activity. It could be interesting to investigate its interactions with various biological targets, which could potentially lead to the development of new drugs .

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S/c1-26-15-4-2-14(3-5-15)19-17(22)13-20-12-16(6-7-18(20)23)28(24,25)21-8-10-27-11-9-21/h2-7,12H,8-11,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWBXQUQAXVPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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